molecular formula C10H10N6O2 B3033484 7-amino-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one CAS No. 1030420-07-5

7-amino-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No. B3033484
CAS RN: 1030420-07-5
M. Wt: 246.23 g/mol
InChI Key: QEBYFYBYLUKIJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-amino-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (7A2MMPT) is an organic compound that is a member of the pyridotriazolopyrimidinone (PT) family. It has been studied extensively in recent years due to its potential applications in a variety of fields, including medicine, chemistry, and biotechnology. 7A2MMPT has been found to exhibit antibacterial, antifungal, and antiviral activity, as well as neuroprotective and anticancer properties. In addition, it has been used as a catalyst in various chemical reactions, and is a promising candidate for drug development.

Scientific Research Applications

7-amino-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been studied extensively for its potential applications in a variety of scientific fields. In medicine, 7-amino-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been found to exhibit antibacterial, antifungal, and antiviral activity, as well as neuroprotective and anticancer properties. In addition, it has been used as a catalyst in various chemical reactions. In biotechnology, 7-amino-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been used as a fluorescent probe for the detection of DNA and proteins. It has also been used as a fluorescent marker for the detection of various metals, such as zinc and copper.

Mechanism of Action

7-amino-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been found to interact with a variety of biological targets, including DNA, proteins, and enzymes. It has been shown to bind to DNA, resulting in the inhibition of DNA replication and transcription. Additionally, 7-amino-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been found to inhibit the activity of various enzymes, such as proteases and kinases. Finally, 7-amino-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been found to interact with various proteins, resulting in the modulation of their activity.
Biochemical and Physiological Effects
7-amino-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been found to exhibit a variety of biochemical and physiological effects. In vitro studies have shown that 7-amino-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can inhibit the growth of a variety of bacteria and fungi, as well as reduce the replication of certain viruses. Additionally, 7-amino-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been found to reduce the activity of various enzymes, such as proteases and kinases. Finally, 7-amino-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been found to modulate the activity of various proteins, resulting in a variety of physiological effects.

Advantages and Limitations for Lab Experiments

7-amino-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several advantages for use in laboratory experiments. It is a relatively stable compound, and can be synthesized using a variety of methods. Additionally, 7-amino-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been found to interact with a variety of biological targets, making it a useful tool for studying the mechanisms of action of various compounds. However, 7-amino-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one also has some limitations. It is a relatively expensive compound, and is not always commercially available. Additionally, 7-amino-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can be toxic at higher concentrations, and should be handled with caution.

Future Directions

7-amino-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has a variety of potential applications in the fields of medicine, chemistry, and biotechnology. In medicine, 7-amino-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one could potentially be used as an antibacterial, antifungal, or antiviral drug. Additionally, 7-amino-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one could be used as a neuroprotective or anticancer agent. In chemistry, 7-amino-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one could be used as a catalyst for various chemical reactions. In biotechnology, 7-amino-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one could be used as a fluorescent probe for the detection of DNA and proteins, as well as a fluorescent marker for the detection of various metals. Finally

properties

IUPAC Name

11-amino-4-(methoxymethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6O2/c1-18-5-8-13-10-12-4-6-7(16(10)14-8)2-3-15(11)9(6)17/h2-4H,5,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBYFYBYLUKIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-amino-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
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7-amino-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
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7-amino-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 6
7-amino-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

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